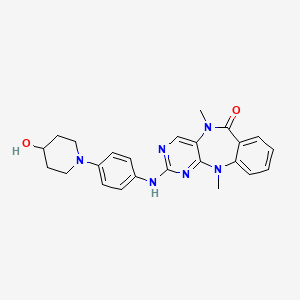

Aurora kinase-IN-5

Beschreibung

CHEMBL4649424 is a Unknown drug.

Eigenschaften

Molekularformel |

C24H26N6O2 |

|---|---|

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

2-[4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C24H26N6O2/c1-28-20-6-4-3-5-19(20)23(32)29(2)21-15-25-24(27-22(21)28)26-16-7-9-17(10-8-16)30-13-11-18(31)12-14-30/h3-10,15,18,31H,11-14H2,1-2H3,(H,25,26,27) |

InChI-Schlüssel |

DFQAJLQXPSPNJE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aurora Kinase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Pan-Inhibition of Aurora Kinases

Aurora kinase-IN-5 is a potent small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases crucial for the regulation of cell division.[1][2] This inhibitor demonstrates a pan-inhibitory profile, effectively targeting all three isoforms of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1] The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of these kinases, which in turn disrupts their catalytic activity and interferes with critical mitotic events. This disruption ultimately leads to mitotic arrest, polyploidy, and apoptosis in cancer cells.[1][2]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) against the three Aurora kinase isoforms are summarized below.

| Target Kinase | IC50 (nM) |

| Aurora A | 5.6 |

| Aurora B | 18.4 |

| Aurora C | 24.6 |

Data sourced from in vitro kinase assays.[1]

Cellular Mechanism of Action

The inhibition of Aurora kinases by this compound translates to distinct cellular phenotypes, primarily through the disruption of the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before the cell proceeds to anaphase.

This compound has been shown to abrogate a Taxol-induced mitotic arrest.[1] Taxol, a microtubule-stabilizing agent, activates the SAC, leading to a prolonged mitotic block. By inhibiting Aurora kinases, this compound overrides this checkpoint, causing cells to exit mitosis prematurely without proper chromosome segregation. This leads to endoreduplication, the replication of the genome without cell division, resulting in polyploid cells.[1][2] This genomic instability ultimately triggers apoptotic cell death.

The cellular activity of this compound is further evidenced by its effect on key phosphorylation events mediated by Aurora kinases. Treatment of cells with this inhibitor leads to a reduction in the autophosphorylation of Aurora A and Aurora B.[1] Furthermore, it inhibits the phosphorylation of a downstream substrate of Aurora B, Histone H3 at Serine 10, a hallmark of Aurora B activity.[1]

Signaling Pathway and Molecular Interactions

The binding mode of this compound to Aurora B has been elucidated through co-crystallography, revealing its interaction with the ATP-binding pocket of the kinase.[2] This structural insight provides a basis for understanding its potent inhibitory activity and its selectivity profile.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of Aurora kinases and the inhibitory action of this compound.

Experimental Methodologies

The characterization of this compound involved several key experimental protocols.

Taxol-Induced Checkpoint Sensitivity Screen

This phenotypic screen was designed to identify compounds that could modulate the mitotic arrest induced by Taxol.

Caption: Experimental workflow for the Taxol-induced checkpoint sensitivity screen.

In Vitro Kinase Assay

The direct inhibitory effect of this compound on Aurora kinases was quantified using in vitro kinase assays.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the recombinant Aurora kinase enzyme (A, B, or C), a specific peptide substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a specified time at an optimal temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using radiolabeled ATP or fluorescence-based assays.

-

IC50 Calculation: The percentage of kinase inhibition is plotted against the concentration of this compound to determine the IC50 value.

Cellular Assays for Aurora Kinase Activity

To confirm the on-target activity of this compound in a cellular context, the phosphorylation status of Aurora kinases and their downstream substrates is assessed.

Protocol Outline (Immunoblotting):

-

Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: The treated cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated forms of Aurora A (pT288), Aurora B, and Histone H3 (pS10), as well as antibodies for the total protein levels as loading controls.

-

Visualization: The protein bands are visualized and quantified using a suitable detection method.

Conclusion

This compound is a potent pan-Aurora kinase inhibitor that disrupts mitotic progression by overriding the spindle assembly checkpoint. Its ability to induce polyploidy and subsequent apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The detailed methodologies provided herein offer a framework for the further investigation and characterization of this and similar compounds.

References

The Discovery and Development of AZD1152-HQPA: A Selective Aurora B Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] The three mammalian isoforms, Aurora A, B, and C, are essential for processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Due to their frequent overexpression in a wide range of human cancers and their association with genetic instability, Aurora kinases have emerged as promising targets for cancer therapy.[2][4] This guide focuses on the discovery and development of AZD1152-HQPA (Barasertib), a potent and selective inhibitor of Aurora B kinase, which has undergone extensive preclinical and clinical evaluation. AZD1152 is the phosphate prodrug that is rapidly converted in plasma to the active moiety, AZD1152-HQPA.[1][5]

Discovery and Synthesis

AZD1152-HQPA belongs to a class of pyrazoloquinazoline-based compounds.[5] The discovery effort focused on identifying selective inhibitors of Aurora B kinase, as evidence suggested that inhibition of this isoform gives rise to a more pronounced antiproliferative phenotype compared to Aurora A inhibition.[5] The design of these compounds aimed for parenteral administration, necessitating high solubility. This was achieved by incorporating a phosphate group, creating a prodrug (AZD1152) that is readily converted to the active des-phosphate form (AZD1152-HQPA) in vivo.[5]

Mechanism of Action

AZD1152-HQPA is a highly selective, ATP-competitive inhibitor of Aurora B kinase.[6] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachment errors and for orchestrating cytokinesis.[3] By inhibiting Aurora B, AZD1152-HQPA disrupts these critical mitotic events. This leads to a failure of cytokinesis, resulting in the formation of polyploid cells (cells with ≥4N DNA content).[6][7][8] These cells ultimately undergo apoptosis, leading to the inhibition of tumor growth.[6][7][8] A key pharmacodynamic biomarker of Aurora B inhibition by AZD1152-HQPA is the suppression of phosphorylation of histone H3 at serine 10 (pHH3), a direct substrate of Aurora B.[8][9]

Quantitative Data

The following tables summarize the key quantitative data for AZD1152-HQPA from in vitro and in vivo studies.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Parameter | Target/Cell Line | Value | Reference |

| Ki | Aurora B | 0.36 nM | [1][6] |

| Aurora A | 1369 nM (~3700-fold selectivity) | [1][6] | |

| Aurora C | 17.0 nM | [10] | |

| IC50 | Aurora B (cell-free) | 0.37 nM | [11][12] |

| PALL-2 (ALL cell line) | ~5 nM | [12] | |

| MV4-11 (Biphenotypic leukemia) | ~8 nM | [12] | |

| MOLM13 (AML cell line) | ~12 nM | [12] |

Table 2: In Vivo Pharmacokinetics of AZD1152-HQPA in Humans (1200 mg 7-day infusion)

| Parameter | Value | Reference |

| Plasma Half-life (t½) | 77.5 hours (geometric mean) | [9] |

| Steady-State Plasma Concentration (Css) | 245.2 ng/mL (0.483 µM) | [9] |

| Total Clearance (CL) | 31.4 L/h | [13] |

| Volume of Distribution (Vss) | Extensively distributed to tissues | [14] |

Table 3: In Vivo Efficacy in Xenograft Models

| Tumor Model | Treatment | Outcome | Reference | |---|---|---| | Human colon, lung, and hematologic tumor xenografts | AZD1152 (parenteral) | 55% to ≥100% tumor growth inhibition |[1][8] | | MiaPaCa-2 (pancreatic cancer) | AZD1152 + Gemcitabine | Inhibition of tumor volumes and delayed tumor growth |[7] | | Human HCC xenografts (subcutaneous and orthotopic) | AZD1152 | Significantly decelerated tumor growth and increased survival |[15] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of AZD1152-HQPA against purified Aurora kinases.

-

Methodology: Recombinant Aurora A and Aurora B kinases are incubated with a peptide substrate and ATP in a buffered solution. The assay measures the transfer of phosphate from ATP to the substrate. AZD1152-HQPA is added at varying concentrations to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%. Kinase activity can be measured using various methods, such as radioactivity-based assays (e.g., [γ-³²P]ATP) or fluorescence-based assays.

Cell Proliferation Assay (e.g., MTS Assay)

-

Objective: To assess the effect of AZD1152-HQPA on the growth of cancer cell lines.

-

Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of AZD1152-HQPA or vehicle control (e.g., DMSO) for a specified period (e.g., 72-120 hours).[4] Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well. Viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium. The absorbance of the formazan is measured at 490 nm, which is directly proportional to the number of living cells in the culture. The IC50 for growth inhibition is then calculated.

Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the effect of AZD1152-HQPA on cell cycle progression.

-

Methodology: Cells are treated with AZD1152-HQPA for various time points (e.g., 24, 48, 72 hours). After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and resuspended in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A. The DNA content of individual cells is then analyzed using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of polyploid cells (with >4N DNA content).[6][15]

Western Blotting for Phospho-Histone H3

-

Objective: To measure the inhibition of Aurora B kinase activity in cells by assessing the phosphorylation of its substrate, histone H3.

-

Methodology: Cells are treated with various concentrations of AZD1152-HQPA for a defined period. Total protein is extracted from the cells using a lysis buffer. Protein concentration is determined using a standard assay (e.g., BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with a primary antibody specific for phosphorylated histone H3 (Ser10). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The signal is visualized using a chemiluminescent substrate. The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.[9]

Human Tumor Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of AZD1152.

-

Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human tumor cells.[8] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. AZD1152 (the prodrug) is administered via a parenteral route (e.g., intraperitoneal injection, intravenous infusion, or subcutaneous osmotic mini-pump).[8] Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and the general health of the mice are also monitored. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for pHH3) or histological examination.[1][8]

Visualizations

Signaling Pathway

Caption: Mechanism of action of AZD1152-HQPA on the Aurora B signaling pathway.

Experimental Workflow

References

- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. AZD1152 rapidly and negatively affects the growth and survival of Human AML cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The selective Aurora B kinase inhibitor AZD1152 as a novel treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of Aurora Kinase-IN-5: An In-depth Technical Guide

Disclaimer: As of December 2025, detailed scientific literature, including primary research articles and patents, specifically describing the discovery, comprehensive biological characterization, and in vivo studies of "Aurora kinase-IN-5" (CAS No. 1234481-08-3) is not publicly available. The information presented herein is based on data from commercial suppliers and a comprehensive overview of the well-established roles of the Aurora kinase family and the general mechanisms of their inhibitors.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the Aurora kinase family. It demonstrates high selectivity and efficacy against all three isoforms: Aurora A, Aurora B, and Aurora C. Due to its inhibitory action, it is classified as a pan-Aurora kinase inhibitor with potential anti-tumor activity.

Biochemical Profile

Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against the three Aurora kinase isoforms. This data highlights its potency as a pan-inhibitor, with a particular affinity for Aurora A.

| Kinase Target | IC50 (nM) |

| Aurora A | 5.6 |

| Aurora B | 18.4 |

| Aurora C | 24.6 |

Data sourced from commercial supplier information.

The Aurora Kinase Family: Core Functions and Role in Carcinogenesis

The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are essential for maintaining genomic stability.[1][2] In humans, the family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C, each with distinct subcellular localizations and functions during cell division.[1][2]

-

Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of the bipolar mitotic spindle.[1][2]

-

Aurora B is a key component of the chromosomal passenger complex (CPC) and is critical for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1][2]

-

Aurora C shares significant functional overlap with Aurora B and is predominantly expressed in germ cells, playing a role in meiosis.[1]

Given their fundamental role in cell division, the overexpression and dysregulation of Aurora kinases are frequently observed in various human cancers, contributing to aneuploidy and tumor progression.[1][2] This has established them as attractive targets for the development of anti-cancer therapeutics.

Mechanism of Action of Aurora Kinase Inhibitors

As a pan-Aurora kinase inhibitor, this compound is presumed to function by competitively binding to the ATP-binding pocket of the Aurora kinases, thereby preventing their catalytic activity. This inhibition disrupts the downstream signaling pathways regulated by Aurora kinases, ultimately leading to mitotic arrest and apoptosis in cancer cells.

Cellular Consequences of Aurora Kinase Inhibition

The inhibition of Aurora kinases by compounds like this compound leads to a cascade of cellular events that are detrimental to rapidly dividing cancer cells:

-

Disruption of Mitotic Spindle Formation: Inhibition of Aurora A leads to defects in centrosome separation and the formation of monopolar or multipolar spindles, triggering the spindle assembly checkpoint and halting mitosis.

-

Chromosome Missegregation: Inhibition of Aurora B disrupts the proper attachment of chromosomes to the mitotic spindle, leading to chromosome missegregation and aneuploidy.

-

Failed Cytokinesis: Aurora B inhibition also impairs the final stage of cell division, cytokinesis, resulting in the formation of polyploid cells.

-

Induction of Apoptosis: The accumulation of mitotic errors and the activation of cell cycle checkpoints ultimately trigger programmed cell death (apoptosis) in cancer cells.

Commercial data suggests that this compound promotes paclitaxel-induced cell death. Paclitaxel is a microtubule-stabilizing agent that also causes mitotic arrest. The synergistic effect of this compound and paclitaxel likely stems from their complementary mechanisms of disrupting mitosis, leading to enhanced anti-tumor activity.

Signaling Pathways

The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention for an inhibitor like this compound.

Caption: Inhibition of Aurora A and B by this compound disrupts key mitotic events.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following provides a general overview of methodologies commonly used to characterize Aurora kinase inhibitors.

In Vitro Kinase Assay (General Protocol)

This assay is used to determine the IC50 values of an inhibitor against purified Aurora kinases.

-

Reagents: Purified recombinant Aurora A, B, and C kinases; kinase buffer; ATP; substrate (e.g., a generic peptide substrate like Kemptide); test inhibitor (e.g., this compound) at various concentrations; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. The kinase reaction is initiated by mixing the purified kinase, the test inhibitor at varying dilutions, and the substrate in the kinase buffer. b. ATP is added to start the phosphorylation reaction. c. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration to calculate the IC50 value.

Caption: A generalized workflow for determining the in vitro potency of a kinase inhibitor.

Cell-Based Proliferation Assay (General Protocol)

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

-

Materials: Cancer cell lines (e.g., HeLa, HCT116); cell culture medium; test inhibitor; and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

-

Procedure: a. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with the test inhibitor at a range of concentrations. c. After a set incubation period (e.g., 72 hours), a cell viability reagent is added. d. The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis: The cell viability data is used to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with demonstrated in vitro activity against all three isoforms. Based on the well-established roles of Aurora kinases in mitosis, it is anticipated that this compound exerts its anti-tumor effects by disrupting critical steps in cell division, leading to mitotic arrest and apoptosis in cancer cells. The synergistic effect with paclitaxel suggests a promising therapeutic potential. However, a comprehensive understanding of its function, including its effects on specific signaling pathways and its in vivo efficacy and safety profile, awaits the publication of detailed preclinical studies. The information provided in this guide serves as a foundational overview based on the current understanding of Aurora kinase biology and inhibition.

References

Aurora Kinase-IN-5: A Technical Guide to its Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinase-IN-5 is a potent inhibitor of the Aurora kinase family, a group of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently dysregulated in cancer. This technical guide provides an in-depth overview of the interaction between this compound and its target proteins, including quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways.

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates high potency and selectivity against the three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (nM) |

| Aurora A | 5.6 |

| Aurora B | 18.4 |

| Aurora C | 24.6 |

Table 1: IC50 values of this compound against Aurora kinases A, B, and C.[1][2][3][4]

Core Signaling Pathway: The Role of Aurora Kinases in Mitosis

Aurora kinases are key regulators of cell division, with distinct but complementary roles throughout mitosis.[5] Their inhibition by compounds such as this compound disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

-

Aurora A is primarily involved in centrosome maturation and separation, and the formation of the bipolar spindle.

-

Aurora B , a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

-

Aurora C shares functions with Aurora B and is highly expressed during meiosis.

The inhibition of these kinases by this compound leads to a cascade of cellular events, ultimately culminating in anti-tumor activity. A key downstream effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10, a critical event for chromosome condensation during mitosis.[6]

Experimental Protocols

The characterization of this compound and its interaction with target proteins involves a series of standardized biochemical and cell-based assays.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the inhibitory potency of this compound against purified Aurora kinases.

Materials:

-

Recombinant human Aurora A, B, and C kinases

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP), [γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the recombinant Aurora kinase, the specific peptide substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Propidium Iodide (PI) or DAPI staining solution

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide with RNase A).

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are used to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assay

To confirm the pro-apoptotic effects of this compound, an Annexin V/PI apoptosis assay can be performed.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a potent inhibitor of Aurora kinases A, B, and C, with demonstrated anti-proliferative and pro-apoptotic activities in cancer cells. The methodologies described in this guide provide a framework for the further investigation of this compound and its potential as a therapeutic agent. The disruption of the fundamental mitotic processes regulated by Aurora kinases underscores the therapeutic rationale for targeting this pathway in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. assayquant.com [assayquant.com]

- 3. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aurora Kinase Inhibition in Cell Cycle Regulation: A Technical Guide to Alisertib (MLN8237)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis and are crucial for the faithful segregation of chromosomes during cell division.[1] This family comprises three highly homologous members: Aurora A, Aurora B, and Aurora C.[1] Aurora A is primarily involved in centrosome maturation and separation, spindle assembly, and stability.[2] Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is thought to be similar to Aurora B, particularly during meiosis. Given their critical role in cell proliferation, the Aurora kinases have emerged as attractive targets for cancer therapy, and numerous small molecule inhibitors have been developed.[3]

This technical guide provides an in-depth overview of the role of Aurora kinase inhibition in cell cycle regulation, with a specific focus on the selective Aurora A kinase inhibitor, Alisertib (MLN8237) . While the user initially inquired about "Aurora kinase-IN-5," no publicly available information was found for a compound with this specific designation. Therefore, Alisertib has been selected as a well-characterized and clinically relevant exemplar of an Aurora kinase inhibitor.

Mechanism of Action of Alisertib (MLN8237)

Alisertib is an ATP-competitive, selective inhibitor of Aurora A kinase.[4] By binding to the ATP-binding pocket of Aurora A, Alisertib prevents its phosphorylation and activation, leading to a cascade of events that disrupt mitotic progression.[5][6] The primary consequences of Aurora A inhibition by Alisertib include:

-

Disruption of Mitotic Spindle Formation: Inhibition of Aurora A leads to defects in centrosome separation and maturation, resulting in the formation of monopolar or multipolar spindles.[5][7]

-

Chromosome Misalignment: Proper chromosome alignment at the metaphase plate is compromised in the absence of functional Aurora A.[5][7]

-

Cell Cycle Arrest: Cells treated with Alisertib typically arrest in the G2/M phase of the cell cycle.[8][9]

-

Endoreduplication and Polyploidy: Failure to complete mitosis correctly can lead to endoreduplication, resulting in cells with a DNA content of 4N or greater (polyploidy).[8][10]

-

Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death (apoptosis).[5][10]

Alisertib exhibits significantly higher selectivity for Aurora A over Aurora B, which is a key feature influencing its specific cellular effects.[8][11]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of Alisertib (MLN8237) from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of Alisertib

| Kinase | IC50 (nM) | Selectivity (over Aurora A) | Reference |

| Aurora A | 1.2 | - | [11] |

| Aurora B | 396.5 | >200-fold | [11] |

Table 2: In Vitro Anti-proliferative Activity of Alisertib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | 15 - 469 | [8] |

| OCI-LY19 | Lymphoma | 15 - 469 | [8] |

| Multiple Myeloma (various) | Multiple Myeloma | 3 - 1710 | [11] |

| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [10] |

| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [10] |

| Colorectal Cancer (47 lines) | Colorectal Cancer | 60 - >5000 |

Table 3: In Vivo Antitumor Activity of Alisertib in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 | Colorectal Carcinoma | 3, 10, 30 mg/kg, PO, QD for 21 days | 43.3%, 84.2%, 94.7% | [8] |

| MM.1S | Multiple Myeloma | 15, 30 mg/kg, PO, QD | 42%, 80% | [11] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the effects of Aurora kinase inhibitors like Alisertib.

Cell Viability and Proliferation Assays

1. MTT Assay:

-

Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Alisertib for 24, 48, or 72 hours.[11]

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

2. BrdU Incorporation Assay:

-

Principle: Measures cell proliferation by detecting the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

Protocol:

-

Seed cells in a 96-well plate and treat with Alisertib for the desired duration.

-

Add BrdU to the culture medium and incubate for a few hours to allow for incorporation.

-

Fix the cells and denature the DNA.

-

Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal using a microplate reader.[8]

-

Cell Cycle Analysis

Flow Cytometry:

-

Principle: Quantifies the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid populations.

-

Protocol:

-

Culture cells with and without Alisertib for 24 or 48 hours.[8]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.[11]

-

Resuspend the cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A.[11]

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content.

-

Immunofluorescence Staining

-

Principle: Visualizes the subcellular localization of specific proteins (e.g., α-tubulin for mitotic spindles, phosphorylated histone H3 as a mitotic marker) and DNA to assess cellular morphology and mitotic defects.

-

Protocol:

-

Grow cells on coverslips and treat with Alisertib.

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with primary antibodies against the target proteins (e.g., anti-α-tubulin, anti-phospho-histone H3).[8]

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with a fluorescent dye (e.g., DAPI or Hoechst).[12]

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Aurora A Signaling Pathway and Inhibition by Alisertib.

Caption: Experimental Workflow for Evaluating Alisertib.

References

- 1. apexbt.com [apexbt.com]

- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisertib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

The Mitotic Impact of Aurora Kinase Inhibition: A Technical Guide to Alisertib (MLN8237)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective Aurora A kinase inhibitor, Alisertib (MLN8237), and its profound effects on mitotic progression. Aurora A kinase is a critical regulator of cell division, and its inhibition represents a key therapeutic strategy in oncology. This document details the mechanism of action of Alisertib, summarizes its quantitative effects on cancer cell lines, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to Aurora Kinase A and Mitosis

Aurora kinases are a family of serine/threonine kinases that play essential roles in orchestrating the complex process of mitosis.[1] The family in mammals consists of three members: Aurora A, Aurora B, and Aurora C. Aurora A is primarily involved in centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] Dysregulation and overexpression of Aurora A are frequently observed in various human cancers, correlating with chromosomal instability and tumorigenesis.[3] As a key regulator of mitotic progression, Aurora A has emerged as a compelling target for anti-cancer drug development.

Alisertib (MLN8237): A Selective Aurora A Kinase Inhibitor

Alisertib (MLN8237) is an orally available, small-molecule inhibitor that selectively targets Aurora A kinase.[2] It is a reversible, ATP-competitive inhibitor with high selectivity for Aurora A over Aurora B.[3][4] This selectivity is crucial as the inhibition of Aurora B can lead to different cellular phenotypes.[5]

Mechanism of Action

Alisertib binds to the ATP-binding pocket of Aurora A kinase, preventing its autophosphorylation at Threonine-288, which is essential for its activation.[6][7] Inhibition of Aurora A kinase activity by Alisertib leads to a cascade of mitotic disruptions, including:

-

Defective Spindle Formation: Inhibition of Aurora A results in defects in centrosome separation and maturation, leading to the formation of monopolar, bipolar with misaligned chromosomes, or multipolar spindles.[6][8]

-

Mitotic Arrest: Cells treated with Alisertib experience a delay in mitotic entry and progression, leading to an accumulation of cells in the G2/M phase of the cell cycle.[7][9]

-

Induction of Apoptosis: The mitotic defects triggered by Alisertib can lead to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[4][10]

-

Mitotic Slippage and Polyploidy: Some cells may exit mitosis without proper chromosome segregation, a process known as mitotic slippage, resulting in tetraploid (4N) or polyploid cells.[6][8] These cells may subsequently undergo apoptosis or senescence.[4]

Quantitative Data: In Vitro Efficacy of Alisertib

The anti-proliferative activity of Alisertib has been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colorectal Carcinoma | 50 - 60 | [1][11] |

| MCF7 | Breast Cancer | 17.13 µM (24h), 15.78 µM (48h) | [9] |

| MDA-MB-231 | Breast Cancer | 12.43 µM (24h), 10.83 µM (48h) | [9] |

| MM1.S | Multiple Myeloma | 0.003 - 1.71 µM | [4] |

| OPM1 | Multiple Myeloma | 0.003 - 1.71 µM | [4] |

| FLO-1 | Esophageal Adenocarcinoma | Not specified, colony formation inhibited at 0.5 µM | [4] |

| OE19 | Esophageal Adenocarcinoma | Not specified, colony formation inhibited at 0.5 µM | [4] |

| OE33 | Esophageal Adenocarcinoma | Not specified, colony formation inhibited at 0.5 µM | [4] |

| Various Lymphoma Lines | Lymphoma | 15 - 469 | [11][12] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the effects of Alisertib on mitosis.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines such as HCT-116 (colorectal), MCF7, MDA-MB-231 (breast), and various multiple myeloma and lymphoma cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Alisertib Preparation: Alisertib (MLN8237) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of Alisertib concentrations for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

BrdU Incorporation Assay:

-

Treat cells with Alisertib as described above.

-

During the final hours of treatment, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.

-

Fix the cells and permeabilize the cell membrane.

-

Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.[11]

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Harvest cells after treatment with Alisertib for the desired time points.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[9]

-

Apoptosis Assays

-

Annexin V/PI Staining:

-

Harvest and wash cells as described for cell cycle analysis.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.[9]

-

-

Western Blotting for Apoptosis Markers:

-

Lyse treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for Mitotic Phenotypes

-

Grow cells on coverslips and treat with Alisertib.

-

Fix the cells with paraformaldehyde or methanol.

-

Permeabilize the cells with Triton X-100.

-

Block with BSA or normal goat serum.

-

Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).

-

Incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope to observe mitotic spindle morphology and chromosome alignment.[11]

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of action of Alisertib on Aurora A kinase and mitosis.

Caption: Experimental workflow for characterizing Alisertib's effects.

Conclusion

Alisertib (MLN8237) is a potent and selective inhibitor of Aurora A kinase that disrupts multiple stages of mitosis, leading to cell cycle arrest, apoptosis, and the formation of polyploid cells. Its well-characterized mechanism of action and demonstrated efficacy in a wide range of preclinical models underscore the therapeutic potential of targeting Aurora A kinase in cancer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Alisertib and other Aurora kinase inhibitors in oncology.

References

- 1. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alisertib - Wikipedia [en.wikipedia.org]

- 3. purmorphamine.com [purmorphamine.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat [mdpi.com]

- 8. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Unraveling the Biological Activity of AZD1152-HQPA: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the biological activity of AZD1152-HQPA, a potent and selective inhibitor of Aurora kinase B. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Introduction to Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of cell division (mitosis).[1][2] In humans, this family comprises three members: Aurora A, Aurora B, and Aurora C.[1][3] These enzymes are essential for numerous mitotic events, including centrosome maturation, formation of the mitotic spindle, chromosome segregation, and cytokinesis.[4][5] Due to their critical role in cell proliferation and their frequent overexpression in various human cancers, Aurora kinases have emerged as attractive targets for the development of novel anticancer therapies.[3][6][7]

AZD1152-HQPA: A Selective Aurora B Inhibitor

AZD1152 is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA (Hydroxyquinazoline-pyrrolopyridine derivative). AZD1152-HQPA is a potent and highly selective inhibitor of Aurora B kinase.

Mechanism of Action

AZD1152-HQPA exerts its biological effects by competitively binding to the ATP-binding pocket of the Aurora B kinase, thereby inhibiting its phosphotransferase activity.[6] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for the correct attachment of microtubules to kinetochores during mitosis.[3] Inhibition of Aurora B by AZD1152-HQPA leads to several distinct cellular consequences:

-

Inhibition of Histone H3 Phosphorylation: One of the primary downstream targets of Aurora B is histone H3 at serine 10 (H3S10ph). Inhibition of Aurora B by AZD1152-HQPA leads to a marked decrease in the levels of H3S10ph.

-

Endoreduplication and Polyploidy: By disrupting the spindle assembly checkpoint, AZD1152-HQPA treatment causes cells to exit mitosis without proper chromosome segregation, a process known as endoreduplication. This results in the formation of polyploid cells, which often undergo apoptosis.

-

Failed Cytokinesis: Aurora B is also crucial for the final stage of cell division, cytokinesis. Inhibition of its activity leads to a failure in the formation of the cleavage furrow, resulting in binucleated or multinucleated cells.

-

Induction of Apoptosis: The accumulation of genomic abnormalities and the failure of proper cell division ultimately trigger programmed cell death (apoptosis) in cancer cells.

Quantitative Biological Activity of AZD1152-HQPA

The following table summarizes the key quantitative data regarding the inhibitory activity of AZD1152-HQPA against Aurora kinases and its effects on cancer cell lines.

| Target/Assay | Value | Cell Line/Conditions |

| IC50 (Aurora B) | 0.36 nM | Recombinant human enzyme |

| IC50 (Aurora A) | 1369 nM | Recombinant human enzyme |

| Cell Growth Inhibition (GI50) | ~10-50 nM | Various human cancer cell lines |

| Inhibition of Histone H3 (Ser10) Phosphorylation | EC50 ~5 nM | In cellular assays |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of AZD1152-HQPA are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1152-HQPA against purified Aurora A and Aurora B kinases.

Methodology:

-

Recombinant human Aurora A or Aurora B kinase is incubated with a specific peptide substrate and a fixed concentration of ATP (often at the Km value for ATP).

-

AZD1152-HQPA is added in a range of concentrations.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a radiometric assay with ³²P-ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.[5]

-

The percentage of kinase inhibition is calculated for each concentration of the inhibitor relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Assay for Inhibition of Histone H3 Phosphorylation

Objective: To measure the potency of AZD1152-HQPA in inhibiting Aurora B activity within a cellular context.

Methodology:

-

Human cancer cells (e.g., HeLa, HCT116) are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of AZD1152-HQPA for a specified duration (e.g., 1-2 hours).

-

Following treatment, the cells are fixed and permeabilized.

-

The cells are then incubated with a primary antibody specific for phosphorylated histone H3 at serine 10 (H3S10ph).

-

A fluorescently labeled secondary antibody is used for detection.

-

The fluorescence intensity, which is proportional to the level of H3S10ph, is quantified using high-content imaging or flow cytometry.

-

The EC50 value is calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of AZD1152-HQPA on the growth of cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a low density.

-

After allowing the cells to attach, they are treated with various concentrations of AZD1152-HQPA.

-

The cells are incubated for an extended period, typically 72 hours, to allow for multiple rounds of cell division.

-

Cell viability or proliferation is measured using a colorimetric assay such as the MTT or SRB assay, or a fluorescence-based assay like the CyQUANT assay.

-

The GI50 (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Aurora B signaling pathway and a typical experimental workflow for evaluating an Aurora kinase inhibitor.

Caption: Aurora B signaling pathway and the inhibitory effect of AZD1152-HQPA.

Caption: Experimental workflow for assessing an Aurora kinase inhibitor.

References

- 1. Aurora kinase - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Aurora Kinase Inhibitors in Cancer Cell Lines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Summary: An extensive search for "Aurora kinase-IN-5" did not yield specific information on a compound with this designation. The scientific literature and chemical databases do not contain publicly available data regarding its structure, mechanism of action, or effects on cancer cell lines. It is possible that "this compound" is an internal development name not yet disclosed in public forums.

Therefore, this guide will focus on a well-characterized and clinically relevant Aurora kinase inhibitor, Alisertib (MLN8237) , to provide a representative and data-rich overview of the preliminary studies on this class of compounds in cancer cell lines. Alisertib is a selective inhibitor of Aurora A kinase and has been the subject of numerous preclinical and clinical investigations.

Introduction to Aurora Kinases and a Representative Inhibitor: Alisertib

Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1][2][3] The three main isoforms in mammals are Aurora A, B, and C, each with distinct functions in cell division processes such as centrosome maturation, spindle assembly, and chromosome segregation.[2][3] Overexpression of Aurora kinases is a common feature in many human cancers and is often associated with genomic instability and tumorigenesis.[1][4] This has made them attractive targets for anticancer drug development.[1][5]

Alisertib (MLN8237) is a potent and selective, ATP-competitive inhibitor of Aurora A kinase. Inhibition of Aurora A leads to defects in mitotic spindle formation, resulting in mitotic arrest and subsequent apoptosis or senescence in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro activity of Alisertib across various cancer cell lines.

Table 1: Inhibitory Activity of Alisertib against Aurora Kinases

| Kinase | IC50 (nM) |

| Aurora A | 1.2 |

| Aurora B | 194 |

Data represents the half-maximal inhibitory concentration (IC50) from in vitro kinase assays and demonstrates the selectivity of Alisertib for Aurora A over Aurora B.

Table 2: Anti-proliferative Activity of Alisertib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| AGS | Gastric Cancer | ~1000 |

| NCI-N87 | Gastric Cancer | ~5000 |

| SK-Mel-2 | Melanoma (p53 mutant) | Not specified |

| SK-Mel-32 | Melanoma (p53 wild-type) | Not specified |

| A549 | Lung Cancer | Not specified |

| HCT116 | Colon Cancer | Not specified |

IC50 values represent the concentration of Alisertib required to inhibit cell proliferation by 50% over a 72-hour period. Note that specific IC50 values were not available in all cited preliminary studies, but the compound showed activity in the nanomolar to low micromolar range.

Table 3: Alisertib-Induced Apoptosis in Gastric Cancer Cell Lines

| Cell Line | Alisertib Concentration (µM) | Total Apoptotic Cells (%) | Fold Increase vs. Control |

| AGS | 5 | ~24 | 2.4 |

| NCI-N87 | 1 | ~7.7 | 1.4 |

| NCI-N87 | 5 | ~10.6 | 2.0 |

Data obtained from Annexin V/Propidium Iodide staining followed by flow cytometry after 24 hours of treatment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Alisertib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with Alisertib at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the total apoptotic population.

Western Blotting for Phospho-Aurora A

This technique is used to assess the inhibition of Aurora A kinase activity within cells.

-

Protein Extraction: Treat cells with Alisertib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody specific for phosphorylated Aurora A (e.g., p-AURKA Thr288). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total Aurora A and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway of Aurora A Inhibition

Caption: Alisertib inhibits Aurora A, leading to mitotic arrest and subsequent apoptosis or senescence.

Experimental Workflow for Assessing Alisertib Efficacy

Caption: Workflow for evaluating the in vitro efficacy of Alisertib in cancer cell lines.

Logical Relationship of Aurora Kinase Inhibition and Cellular Outcomes

Caption: Inhibition of Aurora kinases leads to mitotic defects, cell cycle arrest, and diverse cell fates.

References

- 1. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurora kinase - Wikipedia [en.wikipedia.org]

- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora inhibitor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Aurora Kinase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and cell division.[1] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] Aurora kinase-IN-5 is a potent inhibitor of Aurora kinases A, B, and C.[4] It demonstrates anti-tumor activity and has been shown to enhance cell death induced by paclitaxel.[4] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and other potential inhibitors against Aurora kinases.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of the kinases, it blocks the phosphorylation of their downstream substrates, which are essential for various mitotic events.[3][5] Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can cause failures in chromosome alignment and cytokinesis.[1][6] The collective inhibition of these kinases disrupts the proper execution of mitosis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The inhibitory activity of this compound against the three Aurora kinase isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Aurora A | 5.6 |

| Aurora B | 18.4 |

| Aurora C | 24.6 |

Data sourced from MedchemExpress.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: Inhibition of Aurora Kinases by this compound disrupts mitotic events.

Caption: A generalized workflow for the in vitro Aurora kinase assay.

Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescence-Based)

This protocol is adapted for a 96-well plate format using a luminescence-based readout, such as the ADP-Glo™ Kinase Assay, to measure kinase activity.

Materials and Reagents:

-

Recombinant human Aurora A, B, or C kinase

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

This compound (or other test inhibitors)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well white, opaque plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare solutions of the Aurora kinase, substrate, and ATP in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the kinase and micromolar range for the substrate and ATP.

-

-

Assay Setup:

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells of a 96-well plate.

-

Add 10 µL of the kinase solution to each well.

-

To initiate the kinase reaction, add 10 µL of the substrate/ATP mixture to each well.

-

The final reaction volume will be 25 µL.

-

-

Kinase Reaction Incubation:

-

Shake the plate gently to mix the components.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for another 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. Aurora kinase - Wikipedia [en.wikipedia.org]

- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aurora Kinase-IN-5 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2][3] The three main isoforms in mammals, Aurora A, B, and C, are key orchestrators of various mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3][4] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for cancer therapy.[3][5][6]

Aurora kinase-IN-5 is a potent and selective small molecule inhibitor of Aurora kinases. It exhibits significant activity against Aurora A, B, and C, thereby inducing mitotic arrest and promoting apoptosis in tumor cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora kinases and thereby blocking their phosphotransferase activity. This inhibition disrupts the downstream signaling pathways regulated by Aurora kinases, leading to defects in mitotic processes. The primary consequences of this compound activity in proliferating cells are:

-

Mitotic Arrest: Inhibition of Aurora kinases, particularly Aurora B, disrupts the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[4]

-

Failed Cytokinesis: Inhibition of Aurora B, a key component of the chromosomal passenger complex, often results in a failure of cytokinesis, leading to the formation of polyploid cells.[4]

-

Apoptosis: Prolonged mitotic arrest and genomic instability resulting from Aurora kinase inhibition ultimately trigger the apoptotic cell death cascade.

The cellular effects of this compound are expected to be most pronounced in rapidly dividing cells, such as cancer cells, which are highly dependent on proper mitotic regulation for their proliferation and survival.

Quantitative Data

The inhibitory activity of this compound against the three main Aurora kinase isoforms has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Aurora A | 5.6[7] |

| Aurora B | 18.4[7] |

| Aurora C | 24.6[7] |

Table 1: Biochemical IC50 values of this compound against Aurora kinase isoforms.

Signaling Pathway

The inhibition of Aurora kinases by this compound disrupts the normal progression of mitosis. The simplified signaling pathway below illustrates the central role of Aurora kinases in cell division and the point of intervention by the inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Experimental Workflow:

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Also, include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for Phospho-Histone H3

This protocol is to assess the inhibition of Aurora B kinase activity in cells treated with this compound by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.